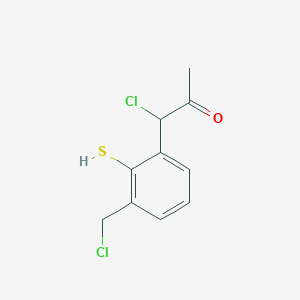
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound with a complex structure that includes both chloro and mercapto functional groups
准备方法
The synthesis of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a precursor compound followed by the introduction of a mercapto group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactions in specialized reactors to handle the potentially hazardous chemicals involved .
化学反应分析
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.
科学研究应用
Scientific Research Applications
1-Chloro-1-(2-mercaptophenyl)propan-2-one as an Intermediate in Organic Synthesis
1-Chloro-1-(2-mercaptophenyl)propan-2-one serves as a crucial intermediate in organic synthesis. Its applications stem from its ability to interact with biological macromolecules. The mercapto group's capacity to form covalent bonds with nucleophilic sites on proteins can modulate enzyme activity or signal transduction pathways. This reactivity is particularly useful in medicinal chemistry for designing inhibitors for specific enzymes or receptors.
Structural Analogs and their Applications
While specific case studies and comprehensive data tables for 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one are not available in the search results, information on structurally similar compounds can provide insights into potential applications.
| Compound Name | Key Differences |
|---|---|
| 1-Chloro-1-(3-(chloromethyl)-4-mercaptophenyl)propan-2-one | Contains a mercapto group instead of an ethoxy group, affecting reactivity. |
| 1-Chloro-3-phenylpropane | Lacks both ethoxy and chloromethyl groups, making it less reactive and versatile. |
| 1-Chloro-1-(3-chloro-4-methoxyphenyl)propan-2-one | Features methoxy instead of ethoxy; influences solubility and reactivity differently. |
作用机制
The mechanism of action of 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein structures. The molecular targets often include thiol groups in cysteine residues of proteins, which can alter their function and activity .
相似化合物的比较
Similar compounds to 1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one include:
1-Chloro-1-(2-(chloromethyl)-3-ethoxyphenyl)propan-2-one: This compound has an ethoxy group instead of a mercapto group, which affects its reactivity and applications.
1-Chloro-1-(3-(chloromethyl)phenyl)propan-2-one: Lacks the mercapto group, making it less reactive in certain types of chemical reactions. The presence of the mercapto group in this compound makes it unique and more versatile in its applications compared to these similar compounds.
生物活性
1-Chloro-1-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one, with a CAS number of 1803874-14-7, is a chlorinated ketone that has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their reactivity and ability to interact with various biological systems, making them subjects of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H10Cl2OS |
| Molecular Weight | 249.16 g/mol |
| Boiling Point | 366.1 ± 42.0 °C (Predicted) |
| Density | 1.323 ± 0.06 g/cm³ (Predicted) |
| pKa | 5.88 ± 0.48 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The presence of multiple chlorine atoms enhances its electrophilicity, which is crucial for its interactions with biological molecules .
Pharmacological Studies
Recent studies have shown that compounds similar to this compound exhibit significant inhibition against key enzymes related to neurodegenerative diseases, particularly acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). For instance, a related compound demonstrated an IC50 value of 3 μM against AChE, indicating potential relevance in the treatment of Alzheimer’s disease .
Case Studies
- Alzheimer’s Disease Research : A study explored the inhibition properties of chlorinated compounds on AChE and MAO-B, revealing that modifications in the chloromethyl group can enhance selectivity and potency against these enzymes. The compound's structure allows for significant interactions within the active sites of these enzymes, potentially leading to therapeutic applications in neurodegeneration .
- Antioxidant Activity : In vitro assays have indicated that similar compounds exhibit antioxidant properties, protecting neuronal cells from oxidative stress induced by hydrogen peroxide. This suggests a dual mechanism where these compounds not only inhibit harmful enzymes but also provide neuroprotection through antioxidant pathways .
Toxicological Profile
The toxicological assessment of this compound is crucial for understanding its safety profile. Preliminary data suggest that while it exhibits potent biological activity, caution is warranted due to potential cytotoxic effects at higher concentrations. The compound's reactivity may lead to undesired interactions with cellular components, necessitating further investigation into its safety margins .
属性
分子式 |
C10H10Cl2OS |
|---|---|
分子量 |
249.16 g/mol |
IUPAC 名称 |
1-chloro-1-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)9(12)8-4-2-3-7(5-11)10(8)14/h2-4,9,14H,5H2,1H3 |
InChI 键 |
JIOPENVUEINLJN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C1=CC=CC(=C1S)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















